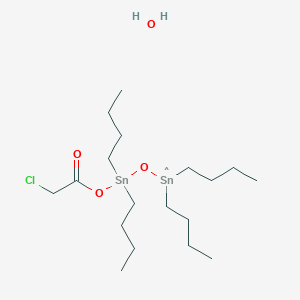![molecular formula C16H20N4O B14652048 4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine CAS No. 49701-70-4](/img/structure/B14652048.png)
4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine is an organic compound that features a benzene ring substituted with butoxy, phenyldiazenyl, and diamine groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine typically involves a multi-step process. One common method starts with the nitration of 4-butoxyaniline to introduce a nitro group. This is followed by a reduction step to convert the nitro group to an amine. The final step involves a diazotization reaction where the amine group is converted to a diazonium salt, which then reacts with aniline to form the phenyldiazenyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the azo group to an amine group.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Reagents like bromine or nitric acid are used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzene derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of dyes and pigments due to its azo group.
Mecanismo De Acción
The mechanism of action of 4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine involves its interaction with various molecular targets. The azo group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
4-Butoxy-6-[(E)-phenyldiazenyl]benzene-1,3-diamine: is similar to other azo compounds such as:
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both butoxy and diamine groups on the benzene ring, along with the phenyldiazenyl group, makes it a versatile compound for various applications.
Propiedades
Número CAS |
49701-70-4 |
|---|---|
Fórmula molecular |
C16H20N4O |
Peso molecular |
284.36 g/mol |
Nombre IUPAC |
4-butoxy-6-phenyldiazenylbenzene-1,3-diamine |
InChI |
InChI=1S/C16H20N4O/c1-2-3-9-21-16-11-15(13(17)10-14(16)18)20-19-12-7-5-4-6-8-12/h4-8,10-11H,2-3,9,17-18H2,1H3 |
Clave InChI |
IGOLEJVTHFLADK-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC1=C(C=C(C(=C1)N=NC2=CC=CC=C2)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,3]Thiazolo[4,5-g][2,1]benzoxazole](/img/structure/B14651967.png)

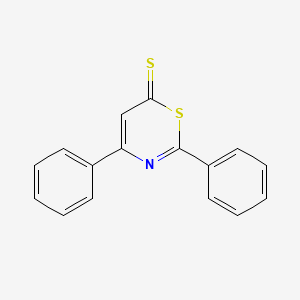
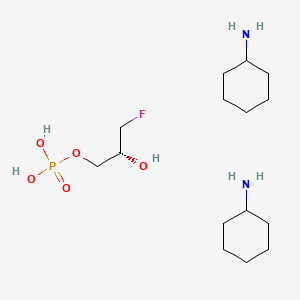
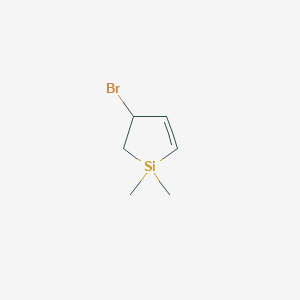

![3-[(2-Cyanoethyl)(ethyl)phosphoryl]-2-methylpropanenitrile](/img/structure/B14651993.png)
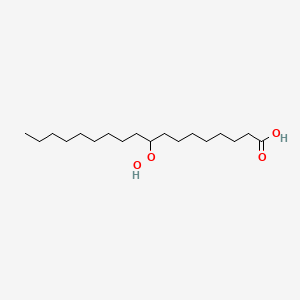
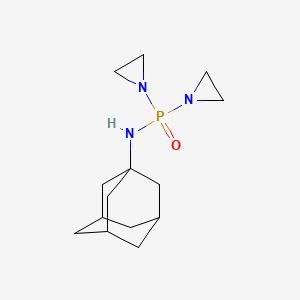
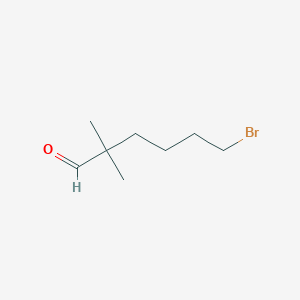
![4-[(4-Methoxyphenyl)methyl]-N,N-dimethylaniline](/img/structure/B14652040.png)

![2-[3-(Trimethylsilyl)thiophen-2-yl]pyridine](/img/structure/B14652050.png)
